molecular formula C14H26N2O2 B2549114 Tert-butyl 3-(piperidin-2-yl)pyrrolidine-1-carboxylate CAS No. 929974-14-1

Tert-butyl 3-(piperidin-2-yl)pyrrolidine-1-carboxylate

Cat. No.: B2549114
CAS No.: 929974-14-1
M. Wt: 254.374
InChI Key: CEVZDPAVEREGBA-UHFFFAOYSA-N
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Description

Tert-butyl 3-(piperidin-2-yl)pyrrolidine-1-carboxylate: is an organic compound commonly used in chemical synthesis and research. It is characterized by its tert-butyl group attached to a pyrrolidine ring, which is further connected to a piperidine moiety. This compound is often utilized as an intermediate in the synthesis of various pharmaceuticals and other organic compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-(piperidin-2-yl)pyrrolidine-1-carboxylate typically involves the reaction of this compound with appropriate reagents under controlled conditions. One common method involves the use of tert-butyl chloroformate and piperidine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure consistency and efficiency. The product is then purified using techniques such as crystallization or chromatography to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions: Tert-butyl 3-(piperidin-2-yl)pyrrolidine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, tert-butyl 3-(piperidin-2-yl)pyrrolidine-1-carboxylate is used as an intermediate in the synthesis of complex organic molecules.

Biology: This compound is utilized in biological research to study the effects of various functional groups on biological activity. It is often incorporated into molecules that are tested for their potential as drug candidates .

Medicine: In medicinal chemistry, this compound is used in the development of new therapeutic agents. Its unique structure allows for the exploration of new drug targets and mechanisms of action .

Industry: Industrially, this compound is used in the production of agrochemicals, dyes, and polymers. Its versatility makes it a valuable intermediate in various manufacturing processes .

Mechanism of Action

The mechanism of action of tert-butyl 3-(piperidin-2-yl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the functional groups present in the molecule .

Comparison with Similar Compounds

Uniqueness: Tert-butyl 3-(piperidin-2-yl)pyrrolidine-1-carboxylate is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. Its tert-butyl group provides steric hindrance, affecting its reactivity and interaction with other molecules. This makes it a valuable compound for the synthesis of complex molecules and the exploration of new chemical and biological pathways .

Properties

IUPAC Name

tert-butyl 3-piperidin-2-ylpyrrolidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26N2O2/c1-14(2,3)18-13(17)16-9-7-11(10-16)12-6-4-5-8-15-12/h11-12,15H,4-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEVZDPAVEREGBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)C2CCCCN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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